molecular formula C9H9NO2S2 B14466958 S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate CAS No. 69945-43-3

S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate

Cat. No.: B14466958
CAS No.: 69945-43-3
M. Wt: 227.3 g/mol
InChI Key: FBWNIIUWWWDZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring, along with two carbothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate typically involves the reaction of 2,6-dimethylpyridine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction techniques .

Industrial Production Methods

Industrial production of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate is unique due to the presence of carbothioate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

69945-43-3

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

2-S,6-S-dimethyl pyridine-2,6-dicarbothioate

InChI

InChI=1S/C9H9NO2S2/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3

InChI Key

FBWNIIUWWWDZAR-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C1=NC(=CC=C1)C(=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.